molecular formula C8H11NO B8725913 4-(2-Methoxyethyl)pyridine CAS No. 70289-28-0

4-(2-Methoxyethyl)pyridine

Cat. No. B8725913
Key on ui cas rn: 70289-28-0
M. Wt: 137.18 g/mol
InChI Key: WTSSTOGVPWBQDG-UHFFFAOYSA-N
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Patent
US04289772

Procedure details

4-(2-Methoxyethyl)pyridine (9.6 g), in a mixture of ethanol (100 ml) and 2 N hydrochloric acid (30 ml) was hydrogenated over platinum oxide at 50°/50 p.s.i. until uptake of hydrogen ceased. The catalyst was removed by filtration and the solution evaporated in vacuo. The residue was then dissolved in water (50 ml), basified to pH 8 with dilute sodium hydroxide, and extracted with chloroform. The aqueous phase was evaporated in vacuo to give an oil which solidified on cooling. The solid was triturated with ether (60 ml), collected by filtration and dissolved in the minimum quantity of boiling ethyl acetate. The hot solution was filtered and on cooling deposited hygroscopic crystals of 4-(2-methoxyethyl)piperidine (9.9 g), m.p. 108°-110°. The structure was verified by i.r. and n.m.r. spectroscopy.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][N:8]=[CH:7][CH:6]=1.[H][H]>C(O)C.Cl.[Pt]=O>[CH3:1][O:2][CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
COCCC1=CC=NC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
30 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solution evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was then dissolved in water (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The aqueous phase was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil which
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
The solid was triturated with ether (60 ml)
FILTRATION
Type
FILTRATION
Details
collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in the minimum quantity of boiling ethyl acetate
FILTRATION
Type
FILTRATION
Details
The hot solution was filtered
TEMPERATURE
Type
TEMPERATURE
Details
on cooling

Outcomes

Product
Name
Type
Smiles
COCCC1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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